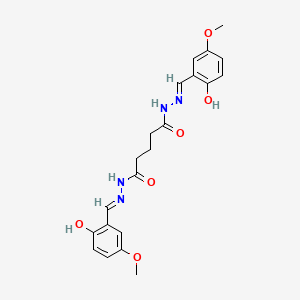![molecular formula C20H17ClN2O3 B6024571 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6024571.png)
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide, also known as BZLF2, is a small molecule inhibitor that has been widely used in scientific research. BZLF2 is a potent inhibitor of the Notch signaling pathway, which plays an important role in cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide inhibits the Notch signaling pathway by blocking the cleavage of Notch receptors. Notch receptors are transmembrane proteins that are activated by ligand binding. Upon ligand binding, Notch receptors undergo proteolytic cleavage, which releases the intracellular domain of Notch (ICN) from the membrane. ICN translocates to the nucleus, where it interacts with transcription factors and regulates gene expression. This compound prevents the cleavage of Notch receptors, which prevents the release of ICN and its subsequent translocation to the nucleus.
Biochemical and physiological effects:
This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Angiogenesis plays an important role in tumor growth and metastasis. This compound has also been shown to inhibit the differentiation of neural stem cells, which has potential implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide is a potent and selective inhibitor of the Notch signaling pathway. This compound has been shown to have low toxicity in vitro and in vivo. However, the use of this compound in lab experiments has some limitations. This compound is a small molecule inhibitor, which may have limited tissue penetration and bioavailability. In addition, the use of this compound in animal studies may be limited by its short half-life and rapid clearance.
Orientations Futures
There are several future directions for the use of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide in scientific research. One potential direction is the use of this compound in combination with other drugs to enhance its anti-tumor effects. Another potential direction is the development of more potent and selective Notch inhibitors. In addition, the use of this compound in the treatment of neurodegenerative diseases warrants further investigation. Finally, the use of this compound in combination with immunotherapy may have potential implications for the treatment of cancer.
Méthodes De Synthèse
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide can be synthesized using a multi-step process, which involves the reaction of 2-chlorobenzylamine with pyrrolidine-3,5-dione, followed by the reaction of the resulting intermediate with 2-(bromomethyl)benzofuran-5-carboxylic acid. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The synthesis of this compound has been reported in several scientific publications.
Applications De Recherche Scientifique
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-benzofuran-2-carboxamide has been widely used in scientific research to study the Notch signaling pathway. The Notch signaling pathway plays a critical role in cell fate determination, differentiation, and proliferation. Aberrant Notch signaling has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has been shown to inhibit Notch signaling by blocking the cleavage of Notch receptors, which prevents the release of the intracellular domain of Notch and its subsequent translocation to the nucleus.
Propriétés
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-16-7-3-1-6-14(16)11-23-12-15(10-19(23)24)22-20(25)18-9-13-5-2-4-8-17(13)26-18/h1-9,15H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOADYABXSXZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2Cl)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6024489.png)
![3-(1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6024491.png)
![methyl [2-(1,3-benzoxazol-2-ylamino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B6024500.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6024505.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6,8-dimethoxy-4-methylquinoline](/img/structure/B6024524.png)
![2-(1-methyl-1H-imidazol-2-yl)-1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B6024527.png)
![methyl 3-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B6024529.png)
![2-allyl-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6024532.png)
![1-cyclopentyl-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6024535.png)

![N-[2-ethyl-3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6024549.png)


